molecular formula C20H20ClN3O2 B7685710 N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-chlorobenzamide

N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-chlorobenzamide

Cat. No. B7685710
M. Wt: 369.8 g/mol
InChI Key: HLCPTMCWYWBWMM-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including an oxadiazole ring, a phenyl ring, and an amide group. The tert-butyl group is a common substituent in organic chemistry known for its bulky nature .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the types of atoms in the molecule and their connectivity . Mass spectrometry can provide information about the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the oxadiazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule. For example, the presence of polar groups like amides usually increases solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This information is typically obtained through biological testing and is not available from the chemical structure alone .

Safety and Hazards

Safety and hazard information for a compound is typically provided in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and proper handling and disposal procedures .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, or investigating its physical and chemical properties in more detail. The exact direction would depend on the compound’s potential applications .

properties

IUPAC Name

N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-20(2,3)15-8-4-13(5-9-15)18-23-17(26-24-18)12-22-19(25)14-6-10-16(21)11-7-14/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPTMCWYWBWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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